molecular formula C7H10N2O B12972688 1,2-Dimethyl-1H-pyrrole-3-carboxamide

1,2-Dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B12972688
M. Wt: 138.17 g/mol
InChI Key: CPECNDIGIFHFKM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a carboxamide group at the 3 position of the pyrrole ring. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylpyrrole with an appropriate carboxylating agent under controlled conditions. For instance, the reaction of 1,2-dimethylpyrrole with phosgene or its derivatives can yield the desired carboxamide. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,2-dimethylpyrrole-3-carboxamide

InChI

InChI=1S/C7H10N2O/c1-5-6(7(8)10)3-4-9(5)2/h3-4H,1-2H3,(H2,8,10)

InChI Key

CPECNDIGIFHFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C)C(=O)N

Origin of Product

United States

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